Veratric acid, 4-iodobutyl ester
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Overview
Description
Veratric acid, 4-iodobutyl ester, also known as benzoic acid, 3,4-dimethoxy-, 4-iodobutyl ester, is a chemical compound with the molecular formula C13H17IO4 and a molar mass of 364.2 g/mol . This compound is a derivative of veratric acid, which is a benzoic acid found in various plant species such as Hypericum laricifolium and Artemisia sacrorum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of veratric acid, 4-iodobutyl ester, typically involves the esterification of veratric acid with 4-iodobutanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Veratric acid, 4-iodobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield veratric acid and 4-iodobutanol.
Substitution Reactions: The iodine atom in the 4-iodobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis Products: Veratric acid and 4-iodobutanol.
Substitution Products: Depending on the nucleophile used, various substituted butyl esters can be formed.
Scientific Research Applications
Veratric acid, 4-iodobutyl ester, has several applications in scientific research:
Pharmaceutical Research: It is used as an impurity standard in the synthesis of Mebeverine, a medication for irritable bowel syndrome.
Biological Studies: Veratric acid derivatives have been studied for their anti-inflammatory and antioxidant properties.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Veratric acid derivatives have been shown to inhibit the NF-κB signaling pathway, reducing the expression of inflammatory cytokines.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.
Comparison with Similar Compounds
Veratric Acid: The parent compound, known for its anti-inflammatory and antioxidant properties.
4-Iodobutyl Benzoate: Another ester derivative with similar chemical properties but different biological activities.
Uniqueness: Veratric acid, 4-iodobutyl ester, is unique due to the presence of both the veratric acid moiety and the 4-iodobutyl group, which confer distinct chemical reactivity and biological activity. Its use as an impurity standard in pharmaceutical synthesis highlights its importance in ensuring the quality and safety of medications .
Properties
CAS No. |
69788-70-1 |
---|---|
Molecular Formula |
C13H17IO4 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
4-iodobutyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
UZVBZJPHNHFSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCCCI)OC |
Origin of Product |
United States |
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